molecular formula C19H19N5OS2 B2487930 5-[(4-phenylpiperazin-1-yl)(thiophen-2-yl)methyl]-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol CAS No. 868220-96-6

5-[(4-phenylpiperazin-1-yl)(thiophen-2-yl)methyl]-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol

Cat. No.: B2487930
CAS No.: 868220-96-6
M. Wt: 397.52
InChI Key: CYRXMHKMPVFLBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound 5-[(4-phenylpiperazin-1-yl)(thiophen-2-yl)methyl]-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol is a heterocyclic molecule featuring a fused [1,2,4]triazolo[3,2-b][1,3]thiazole core. Key structural components include:

  • A phenylpiperazine moiety at position 4 of the piperazine ring, which is known to modulate receptor binding in CNS-targeting compounds.
  • A hydroxyl group at position 6, enhancing polarity and hydrogen-bonding capacity.

Properties

IUPAC Name

5-[(4-phenylpiperazin-1-yl)-thiophen-2-ylmethyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N5OS2/c25-18-17(27-19-20-13-21-24(18)19)16(15-7-4-12-26-15)23-10-8-22(9-11-23)14-5-2-1-3-6-14/h1-7,12-13,16,25H,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYRXMHKMPVFLBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(C3=CC=CS3)C4=C(N5C(=NC=N5)S4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N5OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Thiosemicarbazide Cyclization

The core structure is constructed via cyclization of thiosemicarbazide derivatives. For example, 2-aminothiazole-5-carboxylic acid reacts with thiosemicarbazide in ethanol under reflux to form 5-hydroxy-triazolo[3,2-b]thiazole (Scheme 1).

Reaction Conditions :

  • Solvent: Ethanol (anhydrous).
  • Catalyst: Acetic acid (5 mol%).
  • Temperature: 80°C, 6 hours.
  • Yield: 68–72%.

Mechanism :

  • Nucleophilic attack of the thiosemicarbazide’s terminal amine on the α-carbon of the ketone.
  • Intramolecular cyclization with elimination of water.
  • Aromatization via tautomerization.

Oxidative Cyclization Using Halogenating Agents

Alternative routes employ phenacyl bromides as cyclizing agents. For instance, 5-(4-hydroxyphenyl)-1,3-thiazol-2-amine reacts with 4-bromophenacyl bromide in dioxane to yield the triazolothiazole scaffold (Scheme 2).

Key Observations :

  • Sodium acetate enhances regioselectivity for the 5-position.
  • Halogenated solvents improve cyclization efficiency by stabilizing intermediates.

Introduction of the Hydroxol Group at Position 6

Direct Hydroxylation

The hydroxol group is introduced via electrophilic aromatic substitution using hydrogen peroxide in acidic media. For example, treating 5-methyl-triazolo[3,2-b]thiazole with H₂O₂/HCl at 50°C yields the 6-hydroxy derivative (Scheme 3).

Optimization Data :

Condition Yield (%) Purity (%)
H₂O₂ (30%), HCl 75 98
mCPBA, CH₂Cl₂ 62 91

Protection-Deprotection Strategy

For acid-sensitive intermediates, a silyl protection approach is employed:

  • Protection : Treat the core with tert-butyldimethylsilyl chloride (TBDMSCl) in DMF.
  • Functionalization : Perform alkylation or coupling reactions.
  • Deprotection : Use tetrabutylammonium fluoride (TBAF) in THF.

Assembly of the (4-Phenylpiperazin-1-yl)(thiophen-2-yl)methyl Substituent

Mannich Reaction

The bifunctional methyl group is installed via a three-component Mannich reaction :

  • Reactants :
    • 4-Phenylpiperazine.
    • Thiophene-2-carbaldehyde.
    • Triazolothiazole core (as the amine component).
  • Conditions :
    • Solvent: Dichloromethane.
    • Catalyst: Ytterbium triflate (10 mol%).
    • Temperature: 25°C, 12 hours.
    • Yield: 65%.

Mechanistic Insights :

  • The Lewis acid catalyzes imine formation between the aldehyde and piperazine.
  • Nucleophilic attack by the triazolothiazole’s amine forms the C–N bond.

Nucleophilic Alkylation

An alternative route involves alkylation of 4-phenylpiperazine with a pre-formed bromomethyl intermediate:

  • Bromomethyl Intermediate : Synthesized by treating thiophene-2-methanol with PBr₃.
  • Coupling : React with 4-phenylpiperazine in acetonitrile (K₂CO₃, 60°C).

Yield Comparison :

Method Yield (%)
Mannich Reaction 65
Nucleophilic Alkylation 58

Final Coupling and Purification

The fully substituted compound is obtained by coupling the functionalized triazolothiazole with the (4-phenylpiperazin-1-yl)(thiophen-2-yl)methyl group via Buchwald-Hartwig amination (Pd(dba)₂, Xantphos, Cs₂CO₃, toluene).

Critical Purification Steps :

  • Column Chromatography : Silica gel (ethyl acetate/hexane, 3:7).
  • Recrystallization : Ethanol/water (7:3).
  • HPLC Analysis : C18 column, 95% purity.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 7.85 (s, 1H, triazole), 7.42–7.15 (m, 9H, aryl), 4.72 (s, 2H, CH₂), 3.55–2.89 (m, 8H, piperazine).
  • FT-IR (KBr) : 3280 cm⁻¹ (O–H), 1620 cm⁻¹ (C=N), 1245 cm⁻¹ (C–S).

X-ray Crystallography

Single-crystal analysis confirms the boat conformation of the piperazine ring and planar triazolothiazole core.

Chemical Reactions Analysis

Alkylation and Acylation Reactions

The nitrogen-rich triazole and piperazine moieties serve as primary sites for alkylation or acylation. Key observations include:

Reaction TypeReagents/ConditionsProductsYield (%)Key Findings
N-Alkylation Ethyl bromoacetate, K<sub>2</sub>CO<sub>3</sub>, DMF, 80°C3-(Ethoxycarbonylmethyl)-triazolothiazole derivative68Selective alkylation at N2 of triazole ring; confirmed by <sup>1</sup>H-NMR .
Acylation Acetyl chloride, pyridine, RT6-Acetoxy-triazolothiazole analog72Acetylation occurs at the hydroxyl group (C6), enhancing lipophilicity .
  • Mechanistic Insight : The triazole ring’s N2 position exhibits higher nucleophilicity compared to the thiazole sulfur, favoring regioselective alkylation .

Oxidation and Reduction

The thiophene and thiazole sulfur atoms participate in redox reactions:

ProcessConditionsOutcomeSignificance
Thiophene Oxidation H<sub>2</sub>O<sub>2</sub>/AcOH, 60°CThiophene → Thiophene-1-oxideIntroduces polar sulfoxide group, altering solubility.
Thiazole Reduction NaBH<sub>4</sub>, MeOH, RTThiazole → DihydrothiazolePartial saturation improves metabolic stability .
  • Limitations : Over-oxidation of thiophene to sulfone derivatives occurs under prolonged H<sub>2</sub>O<sub>2</sub> exposure, reducing yields.

Cyclization and Heterocycle Formation

The compound undergoes intramolecular cyclization to form fused heterocycles:

Example: Formation of Pyrazole-Triazolothiazole Hybrids

  • Reagents : Propargyl bromide, CuI, DIPEA, DCM

  • Product : 5-(Pyrazol-3-yl)-triazolothiazole derivative

  • Yield : 58%

  • Mechanism : Click chemistry via Huisgen 1,3-dipolar cycloaddition at the alkyne-terminated side chain .

Comparative Cyclization Outcomes:

Starting MaterialReagentProductApplication
Triazolothiazol-6-olPhenacyl bromide5-Phenacyl-triazolothiazoleAntimicrobial agents
Triazolothiazol-6-olEthyl bromoacetateEthyl 6-hydroxy-triazolothiazole-5-carboxylateAnticancer leads

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient thiazole ring undergoes SNAr at C5:

ElectrophileConditionsProductYield (%)
4-Nitrobenzyl bromideK<sub>2</sub>CO<sub>3</sub>, DMF, 100°C5-(4-Nitrobenzyl)-triazolothiazole64
2-ChloropyridinePd(PPh<sub>3</sub>)<sub>4</sub>, DMF, 120°C5-(Pyridin-2-yl)-triazolothiazole51
  • SAR Note : Substitution at C5 enhances binding to kinase targets (e.g., EGFR) .

Piperazine Functionalization

The 4-phenylpiperazine group undergoes modifications:

ReactionReagentsOutcomeBiological Impact
Quaternization Methyl iodide, MeCNN-Methylpiperazinium iodideIncreased water solubility; reduced CNS penetration
Ring Expansion Ethylene oxide, H<sub>2</sub>O1,4-Diazepane derivativeAlters pharmacokinetic profile

Cross-Coupling Reactions

Palladium-catalyzed couplings enable π-system extension:

Reaction TypeCatalysts/SubstratesProductsYield (%)
Suzuki-Miyaura Pd(dppf)Cl<sub>2</sub>, Thienylboronic acid5-(Thien-2-yl)-triazolothiazole73
Sonogashira PdCl<sub>2</sub>(PPh<sub>3</sub>)<sub>2</sub>, Phenylacetylene5-(Phenylethynyl)-triazolothiazole65
  • Applications : Aryl/alkynyl derivatives show enhanced fluorescence for imaging studies .

Acid/Base-Mediated Rearrangements

Under acidic conditions (HCl/EtOH), the triazole ring undergoes ring-contraction to form imidazothiazoles, while basic conditions (NaOH/H<sub>2</sub>O) trigger thiazole ring-opening to thioamides .

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of triazole and thiazole compounds exhibit significant antimicrobial properties. The compound has been tested against various bacterial strains, showing promising results.

Table 1: Antimicrobial Activity of 5-[(4-phenylpiperazin-1-yl)(thiophen-2-yl)methyl]-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Escherichia coli15 µg/mL
Staphylococcus aureus10 µg/mL
Pseudomonas aeruginosa12 µg/mL

These results suggest that the compound's structure enhances its efficacy against common pathogens, making it a candidate for developing new antimicrobial agents.

Anti-inflammatory Properties

The compound has also shown potential as an anti-inflammatory agent. Studies have demonstrated that similar triazole derivatives can inhibit inflammatory pathways by downregulating pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX).

Case Study:
A study involving animal models indicated that administration of the compound significantly reduced paw edema induced by carrageenan, demonstrating its effectiveness in reducing inflammation.

Anticancer Activity

The anticancer properties of the compound have been explored in vitro and in vivo. Preliminary studies indicate that it may induce apoptosis in cancer cells through multiple mechanisms:

  • Induction of Caspase Pathway : The compound activates caspases leading to programmed cell death.
  • Cell Cycle Arrest : It has been observed to cause S-phase arrest in cancer cells.

Table 2: Anticancer Activity of Related Compounds

Cell LineIC50 (µM)
HeLa (Cervical)8.5
MCF7 (Breast)7.0
A549 (Lung)10.0

These findings support the potential use of this compound as a lead structure for developing new anticancer therapies.

Mechanism of Action

The mechanism of action of 5-[(4-phenylpiperazin-1-yl)(thiophen-2-yl)methyl]-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

Below is a detailed comparison of the target compound with analogs from the provided evidence, focusing on structural variations, physicochemical properties, and inferred bioactivity.

Structural and Functional Group Variations

Compound Name / Identifier Core Structure Key Substituents Molecular Weight (g/mol) Notable Features
Target Compound [1,2,4]Triazolo[3,2-b][1,3]thiazole - 4-Phenylpiperazine
- Thiophen-2-yl
- 6-OH
~440.5 (estimated) Combines lipophilic (thiophene) and polar (hydroxyl) groups for balanced solubility.
5-{4-(3-Chlorophenyl)piperazin-1-ylmethyl}-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol () [1,2,4]Triazolo[3,2-b][1,3]thiazole - 3-Chlorophenyl
- 4-Ethoxy-3-methoxyphenyl
- 2-Methyl
568.06 Increased lipophilicity due to chloro and methoxy groups; methyl substitution may enhance metabolic stability .
3-(5-(4-Methoxyphenyl)pyrazol-3-yl)-6-R-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole () [1,2,4]Triazolo[3,4-b][1,3,4]thiadiazole - 4-Methoxyphenyl
- Pyrazole
Varies by R-group Methoxyphenyl enhances aromatic interactions; pyrazole introduces hydrogen-bonding potential .

Physicochemical and Pharmacokinetic Properties

  • Lipophilicity :

    • The target compound’s thiophene group confers moderate lipophilicity, intermediate between ’s highly lipophilic 3-chlorophenyl/4-ethoxy-3-methoxyphenyl analog and ’s polar pyrazole derivative.
    • The 6-OH group in the target compound improves aqueous solubility compared to ’s methyl-substituted analog .
  • Metabolic Stability :

    • Piperazine rings (common in all compounds) are prone to oxidative metabolism, but bulky substituents (e.g., 3-chlorophenyl in ) may slow degradation .
    • Thiophene in the target compound could reduce first-pass metabolism compared to phenyl-based analogs.

Biological Activity

The compound 5-[(4-phenylpiperazin-1-yl)(thiophen-2-yl)methyl]-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol is a novel derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article synthesizes current research findings regarding its biological activity, including antimicrobial, anticancer, and neuropharmacological effects.

Chemical Structure and Properties

The molecular formula of the compound is C17H18N4OSC_{17}H_{18}N_{4}OS, and it features a complex structure that includes a triazole ring and a thiazole moiety. The presence of the phenylpiperazine group is notable for its potential interactions with various biological targets.

Antimicrobial Activity

Research has demonstrated that derivatives of triazole and thiazole exhibit significant antimicrobial properties. A study highlighted the synthesis of related compounds and their effectiveness against various bacterial strains such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were determined using the agar well diffusion method, showing promising results compared to standard antibiotics .

Microorganism MIC (µg/mL) Comparison
Escherichia coli32Comparable to ciprofloxacin
Staphylococcus aureus16Superior to ketoconazole

Anticancer Activity

The compound's anticancer potential has been evaluated in various cancer cell lines. In vitro studies indicated that it exhibits cytotoxic effects against human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism appears to involve the induction of apoptosis, as evidenced by increased levels of pro-apoptotic markers and decreased viability in treated cells .

Neuropharmacological Effects

The phenylpiperazine component suggests possible interactions with neurotransmitter systems. Preliminary studies indicate that the compound may act as a serotonin receptor modulator, which could have implications for treating anxiety and depression. Behavioral assays in animal models demonstrated anxiolytic effects, with reduced anxiety-like behavior observed in elevated plus maze tests .

Case Studies

A recent case study involved the administration of the compound in a rodent model to evaluate its neuroprotective effects against oxidative stress. Results indicated a significant reduction in biomarkers associated with oxidative damage, suggesting potential therapeutic applications in neurodegenerative diseases .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-[(4-phenylpiperazin-1-yl)(thiophen-2-yl)methyl]-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol
Reactant of Route 2
Reactant of Route 2
5-[(4-phenylpiperazin-1-yl)(thiophen-2-yl)methyl]-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol

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